3-Heptylpyrrole

Description

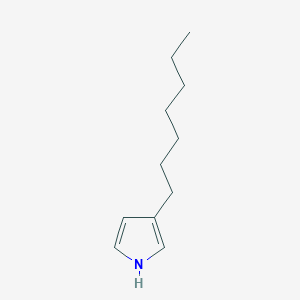

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-heptyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAZQHUSHSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293106 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-11-5 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Heptylpyrrole and Its Derivatives

Established Synthetic Routes for 3-Heptylpyrrole Monomer

Two prominent strategies in the established synthesis of the this compound monomer involve regioselective functionalization of metal-complexed pyrroles and the use of pyrrole (B145914) precursors with protecting groups.

A notable method for preparing β-substituted pyrroles involves the use of pyrrolylimido complexes of transition metals like molybdenum and tungsten. researchgate.netresearchgate.net This approach leverages the metal complex to direct electrophilic substitution to the β-position (C3) of the pyrrole ring, a regioselectivity that is opposite to that of free pyrrole, which typically favors substitution at the α-position (C2). researchgate.netresearchgate.net

The synthesis begins with dinitrogen complexes which are converted to hydrazido(2-) complexes. researchgate.net These are then condensed with 2,5-dimethoxytetrahydrofuran (B146720) to form pyrrolylimido complexes. researchgate.net The subsequent electrophilic substitution reaction, specifically a heptanoylation for the synthesis of a this compound precursor, occurs selectively at the β-position. researchgate.netresearchgate.net This regioselectivity is attributed to the steric hindrance imposed by the bulky phosphine (B1218219) ligands (e.g., dppe) on the metal center, which blocks access to the α-positions of the pyrrole ring. researchgate.netresearchgate.net The final step involves the reduction of the acylated complex, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to cleave the metal-nitrogen bond and reduce the ketone, yielding the desired this compound. researchgate.netresearchgate.net

Table 1: Synthesis of β-Heptylpyrrole via Regioselective Heptanoylation

| Step | Starting Material/Intermediate | Reagent(s) | Product/Intermediate | Purpose |

|---|---|---|---|---|

| 1 | trans-[M(N₂)₂(dppe)₂] (M=Mo, W) | Acid (e.g., HBF₄) | trans-[MX(NNH₂)(dppe)₂]⁺ | Formation of hydrazido(2-) complex researchgate.net |

| 2 | trans-[MX(NNH₂)(dppe)₂]⁺ | 2,5-Dimethoxytetrahydrofuran | trans-[MX(NNCH=CHCH=CH)(dppe)₂]⁺ | Formation of pyrrolylimido complex researchgate.net |

| 3 | trans-[MX(NNCH=CHCH=CH)(dppe)₂]⁺ | Heptanoyl chloride / AlCl₃ | trans-[MX(NNCH=C(COC₆H₁₃)CH=CH)(dppe)₂]⁺ | β-selective heptanoylation researchgate.netresearchgate.net |

Another fundamental strategy involves the use of a pyrrole precursor bearing a protecting group on the nitrogen atom. The tert-butoxycarbonyl (BOC) group is a common choice for this purpose due to its stability under various conditions and its reliable removal under acidic conditions. googleapis.comjkchemical.com While direct alkylation of N-Boc-pyrrole at the C3 position is challenging, a common workaround is a Friedel-Crafts acylation followed by reduction.

The general sequence is as follows:

Protection: The pyrrole nitrogen is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com

Acylation: The resulting N-Boc-pyrrole undergoes a Friedel-Crafts acylation with heptanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces the heptanoyl group primarily at the C3 position, yielding N-Boc-3-heptanoylpyrrole.

Reduction: The ketone of the heptanoyl group is reduced to a methylene (B1212753) group. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or more mildly with reagents like triethylsilane and trifluoroacetic acid.

Deprotection: The N-BOC group is removed to yield the final this compound. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.comfishersci.co.uk

This precursor-based approach provides a versatile pathway to 3-alkylpyrroles, including this compound. A similar strategy employs the 1-phenylsulfonyl protecting group, which also directs Friedel-Crafts acylation to the 3-position, followed by deprotection and reduction to yield 3-alkylpyrroles. researchgate.net

Regioselective Functionalization Approaches (e.g., β-selective heptanoylation of pyrrolylimido complexes)

Development of Novel Synthetic Pathways for this compound Derivatives

Modern organic synthesis has introduced innovative methods for creating substituted pyrroles that could be applied to a this compound scaffold to generate novel derivatives. These pathways often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed C-H Alkylation: Direct C-H functionalization represents a highly atom-economical approach. Palladium-catalyzed reactions have been developed for the direct alkylation of electron-deficient pyrrole derivatives. sci-hub.se For a substrate like a this compound-2-carboxylate, this method could be used to introduce additional alkyl groups regioselectively at the C5-position. sci-hub.se

Organocatalytic C3-Alkenylation: Transition-metal-free, organocatalytic methods have emerged for the C3-alkenylation of pyrroles using aldehydes as the alkenylating agent. researchgate.net This reaction, mediated by a Brønsted acid and a Brønsted base, could be used to install an alkenyl group onto a this compound backbone, providing a route to derivatives with conjugated systems. researchgate.net

Multi-Component Reactions: One-pot, multi-component reactions provide a rapid means to construct complex molecules. Catalyst-free, three-component reactions involving primary amines, 1,3-dicarbonyl compounds, and 1,2-diaza-1,3-dienes have been reported for the synthesis of polysubstituted pyrroles. acs.org By selecting appropriate starting materials, this strategy could be adapted to build a this compound ring with diverse functional groups in a single synthetic operation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This process involves systematically varying parameters such as catalyst, solvent, base, temperature, and reagent concentration.

For instance, in the palladium-catalyzed direct alkylation of pyrrole-2-carboxylates, a study demonstrated the importance of optimizing these variables. sci-hub.se The choice of base was critical, with potassium bicarbonate (KHCO₃) showing better results than potassium carbonate (K₂CO₃) by suppressing the formation of the N-alkylation byproduct. sci-hub.se Further optimization revealed that increasing the temperature to 90°C and using DMA as the solvent significantly improved both the conversion of the starting material and the yield of the desired 5-alkylated product. sci-hub.se

Table 2: Example of Reaction Condition Optimization for the Synthesis of a C5-Alkylated Pyrrole Derivative

| Entry | Base (equiv.) | Solvent | Temp (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (3) | DMA | 60 | 38 | 24 |

| 2 | KHCO₃ (3) | DMA | 60 | 45 | 37 |

| 3 | KHCO₃ (3) | DMA | 80 | 69 | 58 |

| 4 | KHCO₃ (3) | DMA | 90 | >95 | 88 |

| 5 | KHCO₃ (3) | Dioxane | 90 | 51 | 42 |

Data adapted from a study on the Pd-catalyzed butylation of ethyl 1H-pyrrole-2-carboxylate. sci-hub.se

This systematic approach to optimization is broadly applicable to other synthetic routes for this compound, ensuring that the synthesis is as efficient and high-yielding as possible. Similar optimization studies involving solvent and temperature have been conducted for other novel pyrrole syntheses, such as the two-pot synthesis of C3-acylpyrroles. researchgate.net

Reactivity and Mechanistic Investigations of 3 Heptylpyrrole

Electron Transfer Processes Involving 3-Heptylpyrrole

Electron transfer (ET) reactions are fundamental processes where an electron is relocated from one chemical species to another, driving redox reactions. numberanalytics.comwikipedia.org In biological systems, such as in electron transport chains and photosynthesis, these reactions are crucial for energy conversion. numberanalytics.com The principles of ET are also central to industrial applications like electrochemistry and catalysis. numberanalytics.com

For molecules like this compound, the π-conjugated system of the pyrrole (B145914) ring can facilitate electron transfer. The heptyl group, being an electron-donating alkyl group, can influence the electron density of the pyrrole ring, thereby modulating its ability to participate in electron transfer processes. This property is relevant in the context of conducting polymers, where poly(3-alkylpyrrole)s, including poly(this compound), can act as π-conjugated ligands. wiley-vch.deresearchgate.net These polymers can form conjugated complexes with metals like palladium, which have applications in electronic devices. researchgate.net The ability of the ligand to undergo reversible redox reactions is a key feature in these systems. researchgate.net

Electrophilic Substitution Reactions on the Pyrrole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like pyrrole, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. unacademy.comlibretexts.org The general mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, followed by the removal of a proton to restore the aromatic system. unacademy.commsu.edu

Regioselectivity in Pyrrole Ring Functionalization (e.g., α- versus β-substitution patterns)

The pyrrole ring has two main positions for electrophilic attack: the α-position (C2 and C5) and the β-position (C3 and C4). Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the α-position. echemi.commatanginicollege.ac.in This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by three resonance structures, compared to the intermediate from β-attack, which has only two resonance structures. echemi.commatanginicollege.ac.in

However, the presence of substituents on the pyrrole ring can alter this regioselectivity. For 3-alkylpyrroles like this compound, the alkyl group at the 3-position can direct incoming electrophiles. While the inherent reactivity of the α-position is higher, substitution can also occur at other positions depending on the reaction conditions and the nature of the electrophile. Directing an electrophile to the β-position in pyrroles often requires specific strategies, such as the use of blocking groups. researchgate.net

Influence of Chemical Environments and Ligands on Reaction Pathways

The chemical environment, including the choice of solvents, catalysts, and ligands, plays a crucial role in directing the pathways of electrophilic substitution reactions. nih.gov For instance, in the context of metal-complexed pyrroles, the regioselectivity of electrophilic substitution can be dramatically altered. In certain tungsten and molybdenum pyrrolylimido complexes, electrophilic substitution occurs selectively at the β-position. researchgate.net This β-regioselectivity is in stark contrast to the typical α-selectivity of free pyrrole and is thought to be influenced by the steric bulk of the phosphine (B1218219) ligands attached to the metal center. researchgate.net

The use of specific catalysts and protecting groups can also achieve β-functionalization. For example, Friedel-Crafts acylation of pyrrole derivatives can be directed to the 4-position (a β-position) by using a 2-ethylthiolcarboxylate substituent. cdnsciencepub.com Similarly, the use of a 1-(phenylsulfonyl) protecting group can direct acylation to the 3-position, although its effectiveness varies with other types of electrophilic substitution. researchgate.net

Role of the Heptyl Side Chain in Modulating Chemical Reactivity

The heptyl side chain at the 3-position of the pyrrole ring significantly influences the molecule's chemical reactivity and physical properties. As an electron-donating alkyl group, the heptyl chain increases the electron density of the pyrrole ring, which can enhance its reactivity towards electrophiles compared to unsubstituted pyrrole. mdpi.com

The length of the alkyl chain can also be a critical factor. Studies on related systems, such as N-alkylated diketopyrrolopyrrole (DPP) derivatives, have shown that the length of the alkyl chain impacts the stability of the molecule. researchgate.net In the context of pyrrole-derived cannabinoids, the length of the carbon chain at the C3 position is directly related to their receptor affinity and potency, with optimal activity observed for chain lengths of 4 to 6 carbons. researchgate.net While n-heptyl pyrrole itself showed weak activity in that specific study, it highlights the general principle that the alkyl chain length is a key determinant of biological and chemical properties. researchgate.netscispace.com The lipophilicity conferred by the heptyl group can also affect the solubility of this compound and its derivatives in different media, which is an important consideration in synthetic and materials applications. mdpi.com

Identification of Reaction Mechanisms of this compound as a Synthetic Intermediate

A reaction mechanism provides a step-by-step description of how a chemical reaction occurs, including the movement of electrons and the formation of any reaction intermediates. allen.inlibretexts.org Intermediates are transient species, such as carbocations or carbanions, that are formed in one step and consumed in a subsequent step. allen.incrunchchemistry.co.uk

This compound can serve as a key synthetic intermediate for the preparation of more complex molecules. For example, β-heptylpyrrole has been synthesized from a tungsten pyrrolylimido complex through a process involving β-selective heptanoylation followed by reduction with lithium aluminum hydride (LiAlH₄). researchgate.net This demonstrates a mechanistic pathway where the metal complex first directs the electrophilic attack (heptanoylation) to the β-position, and a subsequent reduction step liberates the desired this compound.

The synthesis of 3-alkylpyrroles in general often involves multi-step reaction sequences where the alkyl group is introduced onto a pre-functionalized pyrrole ring. One common strategy involves the Friedel-Crafts acylation of a protected pyrrole, followed by reduction of the acyl group to an alkyl group. For instance, a 2,4-substituted pyrrole can be converted to a 3-alkylpyrrole through a combined Wolff-Kishner reduction of the acyl group and subsequent hydrolysis and decarboxylation. researchgate.net This mechanistic approach allows for the controlled synthesis of specific isomers like this compound.

Polymerization Science of 3 Heptylpyrrole

Overview of Poly(3-Heptylpyrrole) Synthesis

Poly(this compound) is primarily synthesized through two main routes: electrochemical polymerization and chemical oxidative polymerization. google.comgoogle.com Electrochemical synthesis, or electropolymerization, involves the oxidation of the this compound monomer at an electrode surface, leading to the direct deposition of a conductive polymer film onto the electrode. google.comacs.org This method allows for good control over the thickness and morphology of the resulting polymer film. For instance, a tough, blue-black colored film of poly[3-(3,6-dioxy heptyl) pyrrole] with a thickness of 10 µm and a conductivity of 2 S/cm has been produced using this technique. google.com

Chemical oxidative polymerization, on the other hand, utilizes chemical oxidizing agents, such as transition metal salts like iron(III) chloride (FeCl₃), to initiate the polymerization in a solution. google.comresearchgate.netfrontiersin.org This approach is versatile and can be used to produce the polymer in various forms, including powders or nanoparticles. google.comresearchgate.net The choice of synthesis method significantly influences the properties of the final polymer, such as its conductivity, molecular weight, and morphology. capes.gov.br For example, nanoparticles of conductive polypyrrole and its derivatives like this compound have been successfully synthesized in supercritical carbon dioxide, avoiding the use of organic solvents. researchgate.net

Electropolymerization Mechanisms of Pyrrole (B145914) and Substituted Pyrroles

The electropolymerization of pyrrole and its substituted derivatives is a complex process that has been the subject of extensive study. rsc.org While several mechanisms have been proposed, the most widely accepted pathway involves the oxidative coupling of monomers. biointerfaceresearch.com The general mechanism can be broken down into initiation, dimerization, and propagation steps. researchgate.net

The most commonly accepted initiation step in the electropolymerization of pyrrole is the oxidation of the monomer at the anode surface to form a radical cation. biointerfaceresearch.comresearchgate.net This process involves the loss of an electron from the π-system of the pyrrole ring. researchgate.net The mechanism proposed by Diaz and colleagues is the one most frequently cited in the literature. rsc.org

Following initiation, the polymerization proceeds through the coupling of the radical cations. In the most accepted model, two radical cations combine to form a dicationic dimer. This is followed by the loss of two protons to re-establish aromaticity, resulting in a neutral dimer.

An important aspect of this process is that the oxidation potential of the dimer is lower than that of the monomer. Consequently, at the applied potential used to oxidize the monomer, the dimer is more easily oxidized to its corresponding radical cation. This newly formed dimeric radical cation can then react with another monomer radical cation or a neutral monomer to extend the chain. This process of oxidation, coupling, and deprotonation repeats, leading to the propagation of the polymer chain. researchgate.net The chain extension continues as oligomers are successively oxidized and coupled with other radical species.

A critical feature of electropolymerization is that the polymer is synthesized in its oxidized and, therefore, electrically conductive state. This process is known as doping. As the polymer chain grows, it remains at a potential where it is oxidized, creating positive charges (polarons and bipolarons) along the polymer backbone. researchgate.net To maintain charge neutrality, anions from the electrolyte solution are incorporated into the polymer film as "dopants". acs.org

The final polymer film consists of polycationic chains and the incorporated counter-ions. acs.org Typically, a positive charge is carried every 3 to 4 pyrrole units. The nature of this dopant anion can significantly influence the polymer's mechanical and electrical properties. acs.org This simultaneous chain extension and doping means that the as-grown film is immediately conductive without requiring a separate post-polymerization doping step. The level of doping can influence the charge transport dynamics and ultimately the conductivity of the polymer. nih.govresearchgate.netucsb.edu For some semicrystalline conjugated polymers, increasing the dopant concentration can initially improve crystallinity and enhance charge transport, leading to higher conductivity, before excessive doping disrupts the structure. rsc.org

Dimerization and Chain Propagation Models

Chemical Polymerization Techniques (e.g., oxidative polymerization using transition metal salts)

Chemical oxidative polymerization is a widely used and industrially viable method for synthesizing polypyrroles, including poly(this compound). researchgate.netfrontiersin.org This technique involves the use of a chemical oxidizing agent, typically a transition metal salt, to initiate and sustain the polymerization reaction in a suitable solvent. google.com

The table below summarizes typical conditions for chemical oxidative polymerization.

| Parameter | Condition | Outcome/Effect | Source |

| Oxidizing Agent | Iron(III) Chloride (FeCl₃) | Effective for initiating polymerization of pyrrole derivatives. | researchgate.netcapes.gov.br |

| Monomer Conc. | 0.2 to 2.8 mol/L | Affects micelle formation and polymer yield. | google.com |

| Oxidant/Monomer Ratio | ~2.38 (for pyrrole) | Affects reaction yield but not chemical composition. | researchgate.net |

| Temperature | -5 to 40 °C | Affects reaction rate and prevents side reactions. | google.com |

| Solvent | Chloroform, Water | Can influence polymer morphology (e.g., nanoparticles). | researchgate.net |

Controlled Polymerization Strategies for Poly(this compound)

Controlled polymerization, often termed "living" polymerization, refers to methods that allow for precise control over the polymer's molecular weight, architecture, and dispersity (molecular weight distribution). cmu.edu Key features of a controlled process include a linear evolution of molecular weight with monomer conversion and the formation of polymers with a narrow molecular weight distribution. cmu.eduethz.ch

While advanced techniques like Atom Transfer Radical Polymerization (ATRP) are well-established for achieving such control for many monomers, their specific application to this compound is not extensively documented in the provided literature. d-nb.info However, elements of control can be exerted in the conventional synthesis methods for poly(this compound).

In electropolymerization , control over the polymer's properties can be achieved by carefully managing the reaction parameters. researchgate.net

Film Thickness: Can be precisely controlled by the total charge passed during the electrolysis. google.com

Morphology and Conductivity: Influenced by the applied potential or current density, monomer concentration, and the choice of electrolyte and solvent. google.comresearchgate.net

In chemical oxidative polymerization , control is typically focused on yield and particle morphology.

Particle Size: Can be managed by adjusting reactant concentrations and the addition of surfactants or templates. researchgate.net

Molecular Weight: Can be influenced by the monomer-to-oxidant ratio and the reaction temperature, although precise control is more challenging than in true living polymerizations. researchgate.net

The development of true controlled polymerization strategies for this compound, which would allow for the synthesis of well-defined block copolymers and complex architectures, remains an active area of research in materials science. rsc.org

Living Radical Polymerization Approaches (e.g., Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP))

Living radical polymerization (LRP), more accurately termed reversible-deactivation radical polymerization (RDRP), encompasses a suite of techniques that provide excellent control over polymer chain growth. wikipedia.orgcmu.edu These methods are characterized by a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. cmu.edu This minimizes irreversible termination reactions that are common in conventional free-radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. cmu.edusigmaaldrich.com

While powerful, the direct application of these methods to monomers like this compound is not extensively documented and presents unique challenges. The pyrrole ring itself is an electron-rich heterocycle, which can have its π-electrons participate in side reactions, potentially interfering with the controlled radical process. researchgate.net An alternative strategy involves synthesizing a polymer backbone, such as polystyrene, using a controlled method like NMP, and then chemically modifying it to attach pyrrole functional groups. researchgate.netrsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a highly versatile RDRP method that can be applied to a wide range of monomers under various reaction conditions. wikipedia.orgmdpi.com It operates through the addition of a conventional radical initiator in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). wikipedia.org This CTA reversibly deactivates propagating chains through a two-step addition-fragmentation mechanism, allowing all chains to grow with an equal probability. mdpi.com The choice of the RAFT agent is critical for successful polymerization and depends on the specific monomer being used.

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. wikipedia.org The process is initiated by an alkoxyamine, which can undergo homolysis of its carbon-oxygen bond to generate a carbon radical (the initiator) and the persistent nitroxide radical. wikipedia.org This equilibrium between active and dormant (nitroxide-capped) chains allows for controlled polymerization. wikipedia.orgrsc.org NMP has been successfully used to create well-defined polystyrene copolymers which can then be functionalized with pyrrole units. researchgate.netrsc.org The term NMP is sometimes confused with the solvent N-Methyl-2-pyrrolidinone, which has also been used in polymerization reactions, but as a solvent, not a mediating agent. cmu.edu

Atom Transfer Radical Polymerization (ATRP) : ATRP is a widely used method based on a reversible redox process catalyzed by a transition metal complex (commonly copper). springernature.commdpi.com The polymerization is initiated by an alkyl halide, and the catalyst complex reversibly transfers a halogen atom between the active, propagating radical and the dormant polymer chain. mdpi.comgoogle.com This process maintains a low concentration of active radicals, suppressing termination reactions. cmu.edu ATRP is effective for a broad range of monomers, including styrenes, (meth)acrylates, and certain vinyl monomers like vinyl N-alkylpyrroles. google.comfrontiersin.orggoogleapis.com

| Polymerization Method | Key Components | General Mechanism |

| RAFT | Monomer, Radical Initiator, RAFT Agent (thiocarbonylthio compound) | Reversible deactivation via a chain transfer process involving addition-fragmentation steps. wikipedia.orgmdpi.com |

| NMP | Monomer, Alkoxyamine Initiator (or Initiator + Nitroxide) | Reversible capping of the propagating chain by a stable nitroxide radical. wikipedia.org |

| ATRP | Monomer, Alkyl Halide Initiator, Transition Metal Catalyst, Ligand | Reversible halogen atom transfer between the propagating chain and the metal catalyst. springernature.commdpi.com |

Coordination Polymerization for Structural Control and Tacticity

Coordination polymerization, most famously represented by Ziegler-Natta (ZN) catalysis, is a powerful technique for producing polymers with high linearity and stereospecific structures. almerja.comuomosul.edu.iqwikipedia.orglibretexts.orgbyjus.com This method is crucial for controlling the tacticity of polymers—the stereochemical arrangement of side chains along the polymer backbone. libretexts.orgyoutube.com The three main types of tacticity are isotactic (side chains on the same side), syndiotactic (side chains on regularly alternating sides), and atactic (side chains randomly arranged). libretexts.orgopenstax.org Tacticity has a profound impact on a polymer's physical properties; highly regular isotactic or syndiotactic structures allow polymer chains to pack more efficiently, leading to higher crystallinity, melting points, and mechanical strength compared to their amorphous, atactic counterparts. libretexts.orgyoutube.com

Ziegler-Natta catalysts are typically based on transition metal halides (from Groups IV-VIII, like titanium tetrachloride) combined with organometallic co-catalysts (from Groups I-III, like triethylaluminum). uomosul.edu.iqbyjus.comlibretexts.org Polymerization occurs via an insertion mechanism where the monomer first coordinates to a vacant site on the transition metal center of the catalyst. almerja.combyjus.com The monomer then inserts into the metal-carbon bond of the growing polymer chain. openstax.org The steric environment of the catalyst's active site guides the orientation of the incoming monomer, thereby dictating the stereochemistry of the resulting polymer chain. almerja.comsnu.ac.kr By carefully designing the catalyst, it is possible to produce polymers with a specific tacticity. libretexts.orgfiveable.me

For poly(3-alkylpyrrole)s, including this compound, achieving stereoregularity is critical for optimizing electronic properties. While conventional chemical or electrochemical oxidative polymerization often leads to atactic polymers with structural defects, the use of coordination catalysts offers a pathway to stereoregular materials. researchgate.net The synthesis of isotactic or syndiotactic poly(this compound) would result in a more ordered, planar backbone structure, facilitating better intermolecular π-π stacking and, consequently, enhanced charge carrier mobility.

| Tacticity | Description of Side-Chain Arrangement | Expected Property Impact |

| Isotactic | All side chains are on the same side of the polymer backbone. openstax.org | High crystallinity, higher melting point, increased mechanical strength. libretexts.org |

| Syndiotactic | Side chains alternate in a regular pattern on opposite sides. openstax.org | Often crystalline, with distinct physical properties from the isotactic form. libretexts.org |

| Atactic | Side chains are randomly arranged along the backbone. openstax.org | Amorphous, lower strength, often used where flexibility is needed. libretexts.orgyoutube.com |

Structure-Property Relationships in Poly(this compound) and its Conjugated Systems

The properties of poly(this compound) are intrinsically linked to its molecular and supramolecular structure. As a conjugated polymer, its backbone consists of alternating single and multiple bonds, which allows for the delocalization of π-electrons along the chain. google.com This delocalized electronic structure is the source of its semiconducting and optical properties. The relationship between the polymer's structure and its functional properties is a key area of research aimed at optimizing materials for specific applications. researchgate.netvot.plutwente.nl

Effect of the Heptyl Side Chain: The primary role of the heptyl side chain is to confer solubility. Unsubstituted polypyrrole is an insoluble and infusible material, making it difficult to process. The attachment of the seven-carbon alkyl chain disrupts strong inter-chain interactions just enough to allow the polymer to dissolve in common organic solvents, enabling solution-based processing techniques like spin-coating or printing. google.com However, long and bulky side chains can also introduce steric hindrance, which may twist the polymer backbone out of planarity, reduce π-orbital overlap, and potentially decrease electrical conductivity. google.com

Effect of Regioregularity: The way in which monomer units are linked together, known as regioregularity, is one of the most critical structural factors. For a 3-substituted monomer, linkages can be Head-to-Tail (HT) or Head-to-Head/Tail-to-Tail (HH/TT). A high degree of HT coupling leads to a more planar and ordered polymer backbone. This planarity enhances π-conjugation along the chain and promotes strong intermolecular π-π stacking, creating pathways for efficient charge transport. Studies on the closely related poly(3-alkylthiophene)s (PATs) have shown that highly regioregular HT-PATs are more crystalline and exhibit significantly higher conductivity and charge carrier mobility than their regiorandom counterparts. cmu.edu Furthermore, contrary to early assumptions, research on regioregular PATs has shown that longer alkyl side chains (e.g., octyl, dodecyl) can actually lead to more desirable electronic and optical properties, as they can induce a more ordered, self-assembled structure. cmu.edu

Relationship to Properties:

Electrical Conductivity: Conductivity is highly dependent on both intra-chain (conjugation length) and inter-chain (packing) charge transport. Highly regioregular P3HP with ordered, crystalline domains will exhibit higher conductivity. Doping, the process of oxidizing the polymer backbone to create charge carriers, is necessary to achieve high conductivity values, which can range from 10⁻⁶ to 10³ S/cm for conducting polymers. google.com

Optical Properties: The absorption and emission of light by P3HP are governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A more planar, highly conjugated backbone leads to a smaller energy gap, causing a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. cmu.edu

Thermal Properties: The tacticity and crystallinity influenced by the side chains and regioregularity affect thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). rsc.org More ordered, crystalline structures result in higher melting points. mdpi.com Studies on poly(3-alkylthiophenes) show that the position of branching on the side chain significantly influences Tg and Tm. rsc.org

The table below summarizes the expected structure-property trends for poly(3-alkyl-heterocycles) like P3HP, based on findings from analogous systems like poly(3-hexylthiophene) (P3HT).

| Structural Feature | Impact on Polymer Structure | Effect on Properties |

| Heptyl Side Chain | Increases inter-chain distance, enhances solubility. google.com | Improves processability; may slightly decrease conductivity if it disrupts packing. |

| High HT-Regioregularity | Promotes a planar backbone and ordered, crystalline packing. cmu.edu | Increases electrical conductivity and charge carrier mobility; causes a red-shift in optical absorption. vot.plcmu.edu |

| Low Regioregularity (Atactic) | Leads to a twisted, amorphous structure. libretexts.org | Decreases conductivity; results in lower crystallinity and broader optical absorption at shorter wavelengths. |

| Increased Crystallinity | More ordered lamellar structures. mdpi.com | Higher melting temperature, increased mechanical modulus, and improved charge transport. mdpi.comrsc.org |

Advanced Materials Applications Based on 3 Heptylpyrrole

Conductive Polymers for Electronic Devices and Sensors

3-Heptylpyrrole is a key monomer in the creation of poly(this compound), a conductive polymer with significant promise in the electronics sector. The inclusion of a heptyl side chain on the pyrrole (B145914) ring improves the solubility of the resulting polymer, which simplifies its processing and fabrication into thin films and other components for electronic devices. chemimpex.com This enhanced processability, along with the natural conductivity of the polypyrrole structure, establishes poly(this compound) as a desirable material for a range of electronic uses, including the development of sensors and other organic electronic devices. chemimpex.comresearchgate.net

Fabrication and Performance of Poly(this compound)-Based Sensors

Poly(this compound) (P3Hp) has been effectively used to create sensitive and selective chemical sensors. A prevalent fabrication technique is the electropolymerization of this compound onto an electrode, which forms a consistent, thin film of the conductive polymer. google.com The functionality of these sensors typically depends on the alteration of the P3Hp film's electrical properties when it comes into contact with a specific analyte. researchgate.net

For example, sensors based on P3Hp have shown they can detect different volatile organic compounds (VOCs). When these sensors are exposed to VOCs, the polymer film can swell, causing a measurable change in its resistance. The sensitivity and selectivity of these sensors can be adjusted by managing the polymer film's morphology and thickness during production. scielo.br While direct performance data for P3Hp sensors is specialized, the principles of poly(3-alkylpyrrole) sensors are comparable. For instance, studies on poly(3-hexylthiophene) (P3HT), a similar polymer, show that factors like film thickness and molecular arrangement are critical for sensor performance. mdpi.comhanyang.ac.kr Thinner films and less ordered structures can facilitate easier interaction with gas analytes, enhancing sensitivity. mdpi.comhanyang.ac.kr

Table 1: Performance Characteristics of a Flexible Pressure Sensor

| Pressure Range (kPa) | Sensitivity (kPa⁻¹) |

| 0–0.5 | 3132.0 |

| 0.5–3.5 | 322.5 |

| 3.5–10 | 27.8 |

| This table showcases the exceptional sensitivity of a high-performance flexible pressure sensor, demonstrating how material and structural design contribute to performance. Such principles are applicable to the design of P3Hp-based sensors. nih.gov |

Integration of Poly(this compound) into Novel Organic Electronic Materials

The advantageous characteristics of poly(this compound) have enabled its use in new organic electronic materials. chemimpex.com Its ability to dissolve in organic solvents allows it to be mixed with other polymers and nanomaterials, creating composites with customized electronic and mechanical features. numberanalytics.comnih.gov

Researchers have looked into using P3Hp for developing organic field-effect transistors (OFETs) and other elements of organic circuits. researchgate.net The polymer's conductivity can be altered through doping, which adds charge carriers to the material and boosts its conductivity. mdpi.com This adaptability is a major benefit in designing active electronic parts. Furthermore, the electrochemical qualities of P3Hp are suitable for electrochromic devices, where the material's color shifts with an applied voltage, a property being explored for applications like smart windows. acs.org A complex of poly(this compound) and palladium was successfully used as a hole injection layer in an organic light-emitting diode (OLED), achieving a maximum luminance of 11,000 cd/m² at 10 V. researchgate.netresearchgate.net

Functional Materials as Ligands in Coordination Chemistry

In addition to its use in conductive polymers, this compound and its polymer form, poly(this compound), are valuable in coordination chemistry. researchgate.net The nitrogen atom in the pyrrole ring has a lone pair of electrons that can coordinate with metal centers, making these compounds effective ligands. uci.eduunacademy.com

Poly(this compound) as π-Conjugated Ligands in Metal Complexes (e.g., palladium complexes)

The extensive π-conjugated system of poly(this compound) enables it to function as a multidentate ligand, binding to metal ions at several points. wiley-vch.de This can result in new metal-polymer complexes with unique electronic and catalytic properties. For example, poly(this compound) has been shown to be an effective π-conjugated ligand, forming a conjugated complex with a palladium compound (Pd(MeCN)₂Cl₂). researchgate.netresearchgate.net This specific complex was successfully applied in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The use of such polymer-metal complexes is an area of interest for developing advanced materials. acs.org

Exploration of Redox-Active Properties in Material Design

The redox-active characteristic of poly(this compound) is central to its use in coordination chemistry. wiley-vch.de The polymer's ability to be reversibly oxidized and reduced allows for the modulation of a coordinated metal center's properties. nih.govosti.gov This quality is being investigated for creating "smart" materials that react to external stimuli. nih.gov For instance, altering the redox state of the polymer ligand could initiate the release of a bonded metal ion or change the catalytic action of a metal complex. This creates opportunities for designing controlled-release systems and catalysts that can be switched on or off. researchgate.net The electrochemical switching of the polymer between its neutral and oxidized forms provides precise control over the characteristics of the resulting metal-polymer hybrid material. google.comrsc.org

Development of Specialty Chemicals and Additives for Industrial Applications

The distinct chemical structure of this compound makes it suitable for creating specialty chemicals and additives for a variety of industrial uses. chemimpex.comwikipedia.org The molecule's combination of a polar pyrrole ring and a nonpolar heptyl chain gives it amphiphilic properties, which can be used in formulating surfactants, dispersants, and corrosion inhibitors. lumarquimica.comqu.edu.iqresearchgate.net

As an additive, this compound and its derivatives can be mixed into polymer blends and coatings to improve their characteristics. lanxess.com For example, its capacity to interact with metal surfaces makes it a potential component for corrosion-inhibiting coatings. chemimpex.comgoogle.comaspur.rs Furthermore, its function as a monomer for conductive polymers makes it an essential component in producing antistatic coatings and materials for shielding against electromagnetic interference (EMI). researchgate.net The adaptability of this compound continues to spur research into new industrial applications. kingindustries.com

Enhancing Adhesion and Durability in Coatings and Adhesives

The incorporation of this compound into coating and adhesive formulations offers a strategic approach to enhancing their performance, primarily by improving adhesion and long-term durability. This enhancement stems from the unique bifunctional nature of the molecule, where the pyrrole ring and the heptyl side-chain contribute distinct and complementary properties.

The adhesion of a coating to a substrate is fundamentally governed by intermolecular forces at the interface. specialchem.com The pyrrole ring of the this compound molecule contains a nitrogen-hydrogen (N-H) bond, which can participate in hydrogen bonding with polar substrates such as metal oxides, glass, or other polymers containing electronegative atoms. This, along with other dipole-dipole interactions, contributes to strong interfacial adhesion according to the adsorption theory. specialchem.com Furthermore, when this compound is used as a monomer or co-monomer to form a polymer binder, the resulting polypyrrole backbone presents a high density of these polar groups, creating a robustly bonded layer at the substrate interface. The use of functional monomers is a known strategy to improve coating adhesion. For instance, silane-functional agents are widely used to create covalent bonds at the interface, and while this compound does not form covalent bonds in the same manner, its ability to promote strong secondary bonding serves a similar purpose in enhancing adhesion. diva-portal.org

Durability, particularly in the context of protective coatings, relates to the material's ability to resist degradation from environmental factors like moisture, chemicals, and UV radiation. The long, seven-carbon alkyl (heptyl) chain of this compound plays a crucial role here. This nonpolar, hydrophobic chain improves the solubility of the monomer in less polar solvent systems, which can aid in formulation and processing. wikipedia.org In the final cured coating, these heptyl groups orient away from the polar substrate, creating a more hydrophobic surface that repels water, a key initiator of corrosion and coating delamination. specialchem.com

Moreover, the polymerization of this compound produces a conductive polymer, poly(this compound). researchgate.net When incorporated into a coating matrix, conductive polymers can provide active corrosion protection. Unlike purely barrier coatings that only physically block corrosives, a conductive coating can protect a metal substrate electrochemically. This concept has been demonstrated with other conductive polymers, where coatings modified with materials like poly(3,4-ethylenedioxythiophene) (PEDOT) have been shown to be highly effective in preventing corrosion on steel. nih.gov The tough, flexible films that can be formed from substituted polypyrroles also contribute to mechanical durability, resisting cracking and peeling. google.com

The following table summarizes research findings on how functional additives, analogous to this compound, can improve key performance metrics in protective coatings.

Table 1: Impact of Functional Additives on Coating Properties This table presents illustrative data from studies on similar functional coating systems to demonstrate the principles by which this compound is expected to enhance performance. Direct data for this compound was not available.

| Coating System | Property Measured | Control Value (No Additive) | Value with Functional Additive | Improvement Mechanism | Source |

|---|---|---|---|---|---|

| Polyurethane on Steel | Adhesion (Cross-hatch Test, ISO 2409) | Class 4 (35-65% detachment) | Class 0 (<5% detachment) | Enhanced interfacial bonding via silane (B1218182) groups | diva-portal.org |

| Silane Coating on Steel | Corrosion Resistance (Salt Spray) | Severe Corrosion | Minimal Corrosion | Barrier properties and passivation of the metal surface | nih.gov |

Formulation of Innovative Product Components

This compound serves as a critical building block in the formulation of innovative product components, particularly in the field of advanced electronics and materials science. Its primary role is as a monomer for the synthesis of poly(this compound) (P3HP), a π-conjugated conducting polymer with tailored properties. researchgate.netmdpi.com The presence of the heptyl group at the 3-position of the pyrrole ring is a key design feature; it imparts solubility and processability to the otherwise intractable polypyrrole backbone, allowing it to be formulated into inks or solutions for creating thin, uniform films essential for electronic devices. wikipedia.org

A significant application of this compound is in the development of Organic Light-Emitting Diodes (OLEDs). Research has demonstrated that poly(this compound) can be utilized as a π-conjugated polymer ligand to form a complex with palladium. dokumen.pub A film of this conjugated complex serves as a highly effective hole injection layer (HIL) in an OLED device. dokumen.pub The HIL is a critical component that facilitates the efficient transport of positive charge carriers (holes) from the anode into the emissive layer, and the performance of the P3HP-based complex in this role has been shown to be superior to that of conventional materials. dokumen.pub

Beyond OLEDs, the electrochemical properties of substituted polypyrroles make them suitable for other electronic components. For example, a closely related derivative, poly[3-(3,6-dioxyheptyl)pyrrole], forms tough films with stable and reversible electroactivity, suggesting its use as an electrochemical switch. google.com The stable discharge potential observed in this polymer is a desirable characteristic for energy storage applications. google.com By extension, poly(this compound) is a candidate for similar applications, including roles in pseudocapacitors and sensors. mdpi.compreprints.org In sensor applications, the conductivity of the polymer can be modulated by the presence of specific analytes, forming the basis of a detection mechanism. unios.hr

The formulation of these innovative components relies on the ability to control the synthesis and deposition of the polymer. The solubility imparted by the heptyl chain allows for techniques like spin coating or printing to be used, while electrochemical polymerization offers a method to grow films directly onto electrode surfaces with precise thickness control. google.comuobasrah.edu.iq

Table 2: Properties and Applications of this compound-Based Materials

| Material/Component | Key Property | Value/Finding | Application | Source |

|---|---|---|---|---|

| Poly[3-(3,6-dioxyheptyl)pyrrole] Film | Electrical Conductivity | 2 S/cm | Conducting Polymer Films | google.com |

| Conjugated Palladium Complex with Poly(this compound) | Device Function | Serves as a hole injection layer with high efficiency | Organic Light-Emitting Diodes (OLEDs) | dokumen.pub |

| Poly(this compound) | Material Characteristic | Can be synthesized via deprotection of a precursor polymer, yielding a structured material. | General Conducting Polymer Applications | researchgate.net |

Medicinal Chemistry and Biological Activity of 3 Heptylpyrrole Derivatives

3-Heptylpyrrole as a Synthetic Scaffold for Bioactive Compound Development

The this compound moiety serves as a versatile synthetic scaffold for the creation of new bioactive molecules. chemimpex.com Its structure allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications. chemimpex.comresearchgate.net The pyrrole (B145914) ring can undergo electrophilic substitution reactions, and the heptyl group can be modified to influence the compound's lipophilicity and interaction with biological targets. mdpi.comresearchgate.net

The development of bioactive compounds from the this compound scaffold involves several synthetic strategies. These can include the classical Paal–Knorr and Hantzsch reactions for pyrrole synthesis, as well as more modern methods like the Huisgen [3+2] cycloaddition. mdpi.com These synthetic routes provide access to a wide range of substituted pyrrole derivatives, which can then be screened for biological activity.

Exploration of Potential Therapeutic Effects of Derivatives

Derivatives of this compound are being investigated for a variety of potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comrjptonline.org The exploration of these effects is driven by the diverse biological activities reported for various pyrrole-containing compounds. researchgate.netmdpi.com

Derivatization Strategies for Pharmacological Property Modulation

The pharmacological properties of this compound derivatives can be fine-tuned through various derivatization strategies. chemimpex.com These strategies involve the introduction of different functional groups onto the pyrrole ring or modification of the heptyl side chain. For instance, the introduction of a carbonyl group has been shown to be a key moiety for biological activity in some pyrrole derivatives. mdpi.com

Other derivatization techniques include:

Silylation: This method can be used for the selective analysis of free carboxylic acids. mdpi.com

On-fiber derivatization (OFD): This has been applied for the determination of certain aldehydes and has shown improved sensitivity. mdpi.com

Twin Derivatization: A strategy using two structural analogues as derivatization reagents has been established for the quantification of free fatty acids, significantly enhancing detection sensitivities. nih.gov

These strategies allow for the systematic modification of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action and Molecular Target Interactions (e.g., modulation of biological pathways)

The therapeutic effects of this compound derivatives are exerted through their interaction with specific molecular targets, leading to the modulation of biological pathways. For example, some pyrrole derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com

Other potential mechanisms of action include:

Induction of apoptosis: Some pyrrole derivatives have demonstrated the ability to trigger programmed cell death in cancer cells. researchgate.net

Inhibition of tubulin polymerization: Certain new pyrrole derivatives have shown potent activity in inhibiting the polymerization of tubulin, a key process in cell division, making them potential anticancer agents. rjptonline.org

Carbonic anhydrase inhibition: Novel sulfonamides containing pyrrole moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. rjptonline.org

Role of Pyrrole Derivatives in Studying Biological Processes within Organisms

Beyond their direct therapeutic potential, this compound derivatives and other pyrrole-containing compounds serve as valuable tools for studying biological processes. chemimpex.comontosight.ai Their ability to interact with specific biological targets allows researchers to probe the function of these targets in living organisms. ontosight.ai For instance, fluorescently labeled pyrrole derivatives can be used as probes to visualize and study protein-ligand interactions and cellular signaling pathways. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their effects in biological assays.

Key findings from SAR studies on pyrrole derivatives include:

The length of the carbon side chain can significantly impact receptor affinity and potency, with chains of 4 to 6 carbons often showing optimal activity. researchgate.net

The introduction of specific substituents, such as a carbonyl group or halogens, can dramatically affect biological activity. mdpi.commdpi.com

The position of substituents on the pyrrole ring is also critical, with different positional isomers exhibiting varying levels of potency. nih.gov

| Compound Series | Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| Indole- and Pyrrole-Derived Cannabinoids | Variation in carbon side chain length | Optimal in vitro and in vivo activity with 4 to 6 carbons. | researchgate.net |

| Isocoumarin Analogues | Fluoro groups on the phenyl ring | Increased antimetastatic effect. | mdpi.com |

| Substituted Benzylthioquinolinium Iodides | Position of substituents on the phenyl ring | Significant variation in antifungal potency. | nih.gov |

Applications in Agricultural Research as Potential Biopesticides

Pyrrole derivatives are also being investigated for their potential use in agriculture as biopesticides. chemimpex.com These compounds offer a potentially more environmentally friendly alternative to synthetic pesticides for crop protection. chemimpex.comnih.gov The development of biopesticides is driven by the need for new pest control agents due to the emergence of resistance to existing pesticides and concerns about their environmental impact. nih.gov

The insecticidal, fungicidal, and herbicidal properties of various natural and synthetic pyrrole-containing compounds are being explored. Their modes of action can vary, including the inhibition of essential enzymes in pests or the disruption of their growth and development. nih.gov Research in this area focuses on identifying potent and selective pyrrole derivatives that are effective against target pests while having minimal impact on non-target organisms and the environment. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 3 Heptylpyrrole Systems

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. azooptics.com For 3-heptylpyrrole, mass spectrometry confirms its molecular weight and provides insights into its fragmentation pathways.

Fragment Ion Analysis for Molecular Structure Deduction

In mass spectrometry, the molecular ion peak, which corresponds to the intact molecule after losing an electron, is a key indicator of the compound's molecular weight. azooptics.com For this compound (C₁₁H₁₉N), the expected molecular ion (M⁺) peak would appear at an m/z corresponding to its molecular weight.

The fragmentation of 3-alkylpyrroles is influenced by the alkyl substituent. The fragmentation pattern for this compound is expected to show characteristic losses of fragments from the heptyl chain. Common fragmentation in alkylpyrroles involves cleavage of the C-C bonds within the alkyl chain. cdnsciencepub.comresearchgate.net A significant fragmentation pathway for 3-alkylpyrroles is the cleavage at the benzylic position (the C-C bond adjacent to the pyrrole (B145914) ring), which would result in the loss of a hexyl radical and the formation of a stable resonance-stabilized cation. Another prominent fragmentation pathway is the McLafferty rearrangement, if applicable, though it is more common in systems with a carbonyl group. The fragmentation pattern will likely exhibit clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the heptyl chain. cdnsciencepub.comresearchgate.net

A probable major fragment would result from the loss of a C₆H₁₃ radical, leading to a prominent peak. Other fragments would arise from further cleavages along the alkyl chain.

Table 1: Predicted Fragment Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment |

| 165 | [C₁₁H₁₉N]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 122 | [M - C₃H₇]⁺ |

| 108 | [M - C₄H₉]⁺ |

| 94 | [M - C₅H₁₁]⁺ |

| 80 | [M - C₆H₁₃]⁺ (Likely a major fragment) |

Note: This table is predictive and based on general fragmentation patterns of 3-alkylpyrroles.

Isotopic Pattern Interpretation for Elemental Composition

The interpretation of isotopic patterns in a mass spectrum aids in confirming the elemental composition of a compound. The natural abundance of isotopes like ¹³C results in an M+1 peak. azooptics.com For this compound (C₁₁H₁₉N), the presence of eleven carbon atoms would lead to an M+1 peak with an intensity of approximately 12.1% relative to the molecular ion peak (11 carbons x 1.1%). The presence of one nitrogen atom also contributes to the M+1 peak. This characteristic isotopic pattern helps to confirm the number of carbon atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgvscht.cz

Vibrational Analysis and Characteristic Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The key functional groups are the pyrrole ring and the heptyl chain.

The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp to somewhat broad band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the pyrrole ring (sp² C-H) typically absorb at slightly higher wavenumbers than those of the alkyl chain (sp³ C-H), generally in the 3100-3000 cm⁻¹ range. vscht.cz The sp³ C-H stretching vibrations of the heptyl group will result in strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

The C=C stretching vibrations within the pyrrole ring usually give rise to one or more bands of medium intensity in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is also found in the fingerprint region. Furthermore, C-H bending vibrations for the alkyl chain will be present, with a characteristic band for the CH₂ scissoring at approximately 1465 cm⁻¹. vscht.cz The out-of-plane C-H bending of the pyrrole ring protons gives rise to strong bands in the 900-650 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 | N-H Stretch | Pyrrole Ring | Medium-Strong, Sharp |

| 3100-3000 | C-H Stretch | Pyrrole Ring (sp²) | Medium |

| 2955-2850 | C-H Stretch | Heptyl Chain (sp³) | Strong |

| 1600-1450 | C=C Stretch | Pyrrole Ring | Medium |

| ~1465 | C-H Bend (Scissoring) | Heptyl Chain (-CH₂-) | Medium |

| 900-650 | C-H Bend (Out-of-plane) | Pyrrole Ring | Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Doping Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.eduresearchgate.net For π-conjugated systems like pyrrole and its polymer, this technique is particularly insightful.

Analysis of Absorption Maxima and Electronic Configurations

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the pyrrole ring. amazonaws.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation. For a monomer like this compound, the λ_max is expected in the ultraviolet region.

Upon polymerization to form poly(this compound), the extent of conjugation increases significantly, leading to a bathochromic (red) shift of the absorption maximum into the visible region. researchgate.net This is due to a smaller HOMO-LUMO energy gap in the polymer compared to the monomer.

Doping of poly(this compound) with an oxidizing agent introduces charge carriers (polarons and bipolarons) onto the polymer backbone. This process dramatically alters the electronic structure and is clearly observable in the UV-Vis spectrum. The intensity of the original π→π* transition decreases, and new absorption bands appear at lower energies (longer wavelengths), typically in the near-infrared (NIR) region. acs.org These new bands are associated with the electronic transitions involving the newly formed polaron and bipolaron states within the band gap. The color of the polymer film also changes upon doping, a phenomenon known as electrochromism.

Table 3: Expected UV-Vis Absorption Maxima for this compound Systems

| System | State | Expected λ_max (nm) | Electronic Transition |

| This compound | Monomer | < 250 | π→π |

| Poly(this compound) | Neutral Polymer | 400 - 500 | π→π (band gap) |

| Poly(this compound) | Doped Polymer | > 500 | Polaron/Bipolaron transitions |

Note: The exact λ_max values can vary depending on the solvent, concentration, and the specific dopant used.

Spectro-Electrochemical Investigations of Redox States

Spectroelectrochemistry is a powerful in-situ technique that provides simultaneous electrochemical and spectroscopic data, offering a detailed view of the electronic structure of electroactive materials as a function of their redox state. als-japan.comresearchgate.net For poly(3-alkylpyrroles), including poly(this compound), this method is crucial for understanding the nature of charge carriers generated during the doping (oxidation) and de-doping (reduction) processes. researchgate.netmdpi.com

When a potential is applied to a poly(this compound) film, changes in its electronic absorption spectrum can be monitored, typically using UV-Vis-NIR spectroscopy. mdpi.comresearchgate.net In its neutral, undoped state, the polymer exhibits a characteristic π-π* transition absorption band. Upon electrochemical oxidation, this band decreases in intensity, while new absorption bands appear at lower energies (in the Vis-NIR region). These new bands are associated with the formation of charge carriers.

Initial oxidation typically leads to the formation of radical cations known as polarons, which are characterized by specific absorption bands. As the oxidation level increases, these polarons can combine to form dications called bipolarons, which have their own distinct spectroscopic signatures at even lower energies. The simultaneous use of Electron Spin Resonance (ESR) spectroscopy can confirm the presence of paramagnetic species like polarons, which possess an unpaired electron spin, while bipolarons are diamagnetic and thus ESR-silent. rsc.orgacs.org This combined ESR/UV-Vis-NIR spectroelectrochemical approach allows for the unambiguous identification and quantification of the different charge carriers (polarons and bipolarons) at various stages of the redox process. rsc.orgnih.gov These investigations reveal critical information about the charge storage mechanism, conductivity, and electrochromic properties of the material. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound and verifying the integrity of its polymerized form. bsu.edu.aznih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule. savemyexams.comnmrdb.org

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. savemyexams.com For a this compound monomer, the ¹H NMR spectrum would display distinct signals for the protons on the pyrrole ring and those on the heptyl side chain. The chemical shifts (δ) of the pyrrole ring protons are characteristic of aromatic systems. ipb.pt The protons on the heptyl chain would appear in the aliphatic region of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons, thus confirming the structure of the alkyl chain. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole N-H | 8.0 - 8.5 | Broad Singlet |

| Pyrrole H-2, H-5 | 6.6 - 6.8 | Multiplet |

| Pyrrole H-4 | 6.0 - 6.2 | Multiplet |

| Heptyl α-CH₂ | 2.4 - 2.6 | Triplet |

| Heptyl (CH₂)₅ | 1.2 - 1.7 | Multiplet |

| Heptyl ω-CH₃ | 0.8 - 1.0 | Triplet |

Carbon (¹³C) NMR for Carbon Skeleton Delineation

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts differentiate between the sp²-hybridized carbons of the pyrrole ring and the sp³-hybridized carbons of the heptyl chain. researchgate.net The signals for the pyrrole carbons attached to nitrogen and the substituted C-3 carbon are particularly informative for confirming the substitution pattern. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrole C-2, C-5 | 115 - 125 |

| Pyrrole C-3 | 120 - 130 |

| Pyrrole C-4 | 105 - 115 |

| Heptyl C-1 (α) | 25 - 30 |

| Heptyl C-2 to C-6 | 22 - 32 |

| Heptyl C-7 (ω) | 13 - 15 |

Advanced NMR Techniques for Stereochemical and Conformational Information

Beyond one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques can be employed to gain deeper structural insights. ipb.pt Techniques such as COSY (Correlation Spectroscopy) can establish ¹H-¹H connectivities, tracing the proton network through the heptyl chain and around the pyrrole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C signals. nmrdb.org For the polymer, solid-state NMR techniques can provide information about the conformation and packing of the polymer chains, which is not accessible in solution-state NMR.

X-ray Diffraction (XRD) for Solid-State Structure and Polymer Morphology

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing information on crystallinity, molecular packing, and orientation. mdpi.comusp.org When applied to poly(this compound), XRD patterns can reveal the degree of structural order within the polymer film.

Electropolymerized films of poly(3-alkylpyrroles) are often found to be largely amorphous or semi-crystalline, characterized by broad, diffuse scattering halos in their XRD patterns rather than sharp Bragg peaks. researchgate.netnih.gov However, some degree of order can be observed. Studies on similar poly(3-alkyl) systems, like poly(3-alkylthiophenes), have shown that a peak at small diffraction angles can indicate a layered structure, where the spacing is related to the length of the alkyl side chains. researchgate.netacs.org This suggests that the heptyl chains in poly(this compound) likely self-organize, creating regions of local order within the amorphous polymer matrix. rsc.org The morphology and degree of crystallinity can be influenced by polymerization conditions and subsequent processing. analis.com.myscitepress.org

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to probe the fundamental electronic properties of this compound and its polymer, including redox behavior, conductivity, and charge transport kinetics.

Cyclic Voltammetry (CV) is a cornerstone technique used to study the electrochemical polymerization of the this compound monomer and to characterize the redox activity of the resulting polymer film. The CV of the monomer shows an irreversible oxidation peak corresponding to the formation of radical cations that initiate polymerization. The resulting poly(this compound) film displays a reversible redox wave, indicating its ability to be repeatedly doped (oxidized) and de-doped (reduced). acs.org The potentials of these redox peaks provide information about the energy levels (HOMO/LUMO) of the polymer.

Electrochemical Impedance Spectroscopy (EIS) is another powerful, non-destructive technique used to analyze the electrical properties of the polymer film at the electrode-electrolyte interface. mdpi.com By applying a small sinusoidal voltage and measuring the current response over a range of frequencies, EIS can model the system as an equivalent circuit. expresspolymlett.comresearchgate.net This analysis yields quantitative data on parameters such as the solution resistance, charge-transfer resistance (related to the kinetics of the redox process), and double-layer capacitance. rsc.orgnih.gov For poly(this compound), EIS is instrumental in evaluating the conductivity of the film in its different redox states and understanding the ion diffusion processes that accompany doping and de-doping.

Voltammetry for Redox Behavior of this compound and its Polymers

Voltammetry, particularly cyclic voltammetry (CV), is a powerful electrochemical technique used to investigate the oxidation and reduction processes of electroactive species like this compound and its polymer, poly(this compound). nih.govossila.com The method involves applying a linearly sweeping potential to a three-electrode system (working, reference, and counter electrode) immersed in an electrolyte solution containing the analyte. ossila.com The resulting current is plotted against the applied potential, producing a characteristic cyclic voltammogram that reveals information about the thermodynamics and kinetics of electron transfer processes. ossila.com

For conducting polymers like poly(this compound), CV is instrumental in characterizing their redox behavior (doping and de-doping processes). During an anodic (positive) scan, the polymer film on the working electrode is oxidized, a process known as p-doping, where charge-balancing anions from the electrolyte are incorporated into the polymer backbone. This results in an oxidation peak on the voltammogram. The onset of this oxidation peak is often used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. researchgate.net During the subsequent cathodic (negative) scan, the polymer is reduced back to its neutral state (de-doping), leading to a reduction peak. researchgate.net

The electrochemical response, including the intensity and position of these peaks, can be affected by factors such as the polymer's structure, film thickness, and exposure to overoxidation potentials, which can lead to degradation and a loss of redox activity. researchgate.net Studies on analogous polymers like poly(3-hexylthiophene) (P3HT) show a distinct oxidation process, which is fundamental to their function in organic electronic devices. researchgate.net

Table 1: Key Electrochemical Parameters from Cyclic Voltammetry for a Representative Conducting Polymer (Poly(3-hexylthiophene))

| Parameter | Typical Value (vs. Fc+/Fc) | Significance |

|---|---|---|

| Oxidation Onset Potential | ~ 0.12 V | Correlates with the HOMO energy level, indicating the ease of removing an electron. researchgate.net |

| Reduction Onset Potential | ~ -1.42 V | Correlates with the LUMO energy level, indicating the ease of adding an electron. researchgate.net |

Data based on analogous poly(3-alkylthiophene) systems as a proxy for poly(this compound).

Impedance Analysis for Charge Transfer Processes and Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and the interfaces between them. orientjchem.org It is particularly valuable for characterizing charge transfer processes and conductivity in polymer systems like poly(this compound). The method involves applying a small sinusoidal AC potential over a wide range of frequencies and measuring the resulting current response. mdpi.com

The data is typically presented as a Nyquist plot, which graphs the imaginary part of impedance (-Z'') against the real part (Z'). A typical Nyquist plot for a conducting polymer system may feature:

A high-frequency intercept with the real axis, representing the electrolyte or solution resistance (Rs). researchgate.net

A semicircle in the high-to-mid frequency range, where the diameter of the semicircle corresponds to the charge-transfer resistance (Rct). mdpi.comresearchgate.net This resistance is associated with the kinetics of the electrochemical reaction (doping/de-doping) at the electrode-polymer interface.

A straight line at a 45° angle in the low-frequency region, known as the Warburg impedance (Zw), which is characteristic of diffusion-limited processes, such as ion transport within the polymer film. researchgate.net

Table 2: Representative Parameters from Equivalent Circuit Modeling of EIS Data

| Parameter | Symbol | Description |

|---|---|---|